
N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was initially discovered in the early 1990s and was found to have potent anti-tumor activity in preclinical studies. Since then, numerous studies have been conducted to investigate the mechanism of action of DMXAA and its potential as a cancer therapy.
Mécanisme D'action
The mechanism of action of N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood, but it is believed to involve the activation of the immune system. N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. This activation of the immune system leads to the destruction of tumor cells.
Biochemical and Physiological Effects:
N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to increase blood flow to tumors, which may enhance the delivery of other cancer therapies. N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its potent anti-tumor activity. In preclinical studies, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to be effective against a variety of cancer types. Another advantage is that N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to enhance the activity of other cancer therapies, such as radiation and chemotherapy.
One limitation of N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is that its mechanism of action is not fully understood. This makes it difficult to predict its effectiveness in different cancer types and patient populations. Another limitation is that N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Orientations Futures
There are a number of future directions for research on N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One direction is to further investigate its mechanism of action and identify the specific immune cells and cytokines involved in its anti-tumor activity. Another direction is to test N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in clinical trials to determine its safety and efficacy in humans. Additionally, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide could be tested in combination with other cancer therapies to determine if it enhances their activity. Finally, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide could be modified to improve its potency and selectivity for tumor cells.
Méthodes De Synthèse
N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,5-dimethylphenylamine with ethyl acetoacetate to form a pyrimidine intermediate. This intermediate is then reacted with methyl chloroformate to form the final product, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide.
Applications De Recherche Scientifique
N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to enhance the activity of other cancer therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-5-10(2)7-13(6-9)18-15(19)14-11(3)12(4)16-8-17-14/h5-8H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBAAWLECSVPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NC=NC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003694.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B3003697.png)
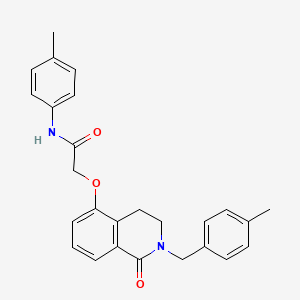
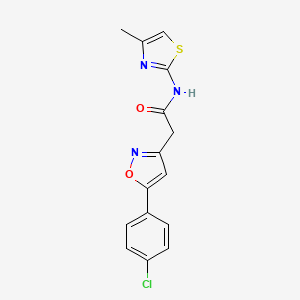
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B3003701.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B3003702.png)

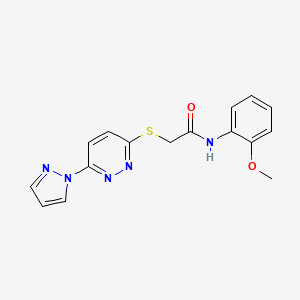
![(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3003709.png)
![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3003710.png)
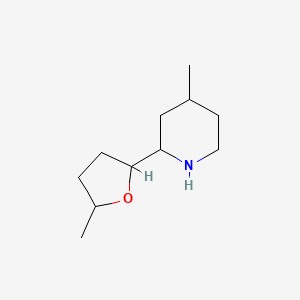
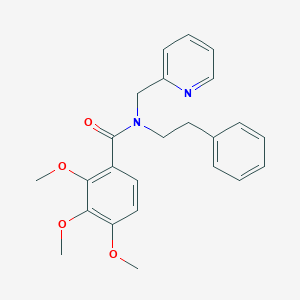
![2-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3003715.png)